molecular formula C15H28Cl3N3O2 B1388276 1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride CAS No. 1185294-46-5

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride

Cat. No.: B1388276
CAS No.: 1185294-46-5
M. Wt: 388.8 g/mol
InChI Key: WMVDYAYBTFITLS-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications, including its use as a ligand for alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications. It has shown promise as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes such as smooth muscle contraction and neurotransmission . Additionally, it has been investigated for its neuroprotective effects against aluminium-induced neurotoxicity . These studies suggest that the compound could be useful in the treatment of neurological disorders and other medical conditions.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses. The compound binds to these receptors, leading to the activation or blockade of specific signaling pathways . This interaction can result in therapeutic effects such as vasodilation, reduced blood pressure, and improved cognitive function.

Comparison with Similar Compounds

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds also act as ligands for alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles. The unique structural features of this compound contribute to its distinct pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its pharmacokinetics, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL
  • Molecular Formula : C14H23N3O·3HCl

Receptor Interactions

  • Dopamine D2 Receptor Affinity : The compound exhibits significant affinity for dopamine D2 receptors. A study identified a related compound with a Ki value of 54 nM, indicating a strong binding capability to the D2 receptor, which is crucial for various neurological functions and is a target for antipsychotic drugs .
  • Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A. These interactions suggest potential applications in treating mood disorders and anxiety .
  • Antidepressant Activity : The pharmacological profile indicates that compounds similar to this piperazine derivative may possess antidepressant properties through their modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively detailed in literature; however, piperazine derivatives typically exhibit moderate to high oral bioavailability and are metabolized primarily in the liver. The presence of the methoxy group may influence its lipophilicity and membrane permeability, enhancing its central nervous system penetration.

Data Table: Biological Activity Summary

Biological ActivityTarget Receptor/PathwayAffinity (Ki)References
Dopamine D2 ReceptorD2 DAR54 nM
Serotonin Receptors5-HT1A, 5-HT2ANot specified
Antidepressant PotentialSerotonergic/NoradrenergicNot specifiedGeneral knowledge

Case Study 1: Antidepressant Efficacy

In a controlled trial involving several piperazine derivatives, including those structurally similar to our compound, researchers observed significant improvements in depressive symptoms among participants treated with the active compounds compared to placebo groups. The study highlighted the role of serotonin receptor modulation in achieving these effects.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment indicated that compounds interacting with the D2 receptor could reduce hyperactivity in animal models. This suggests that our compound may have potential therapeutic applications in managing conditions such as ADHD or schizophrenia.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2.3ClH/c1-16-11-13(19)12-17-7-9-18(10-8-17)14-5-3-4-6-15(14)20-2;;;/h3-6,13,16,19H,7-12H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDYAYBTFITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662960
Record name 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-46-5
Record name 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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